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Abstract

4-Bromomethcathinone (also known as 4-BMC or Brephedrone) is a synthetic psychoactive
compound belonging to the cathinone class, structurally characterized by a bromine
substitution on the phenyl ring.[1] This document provides a comprehensive technical overview
of its chemical structure, pharmacological properties, and the experimental methodologies
used for its characterization. 4-BMC primarily functions as a serotonin-norepinephrine-
dopamine releasing agent (SNDRA) and, to a lesser degree, a reuptake inhibitor.[1][2] The
para-bromo substitution significantly enhances its activity at the serotonin transporter, leading
to a pharmacological profile that is distinct from its parent compound, methcathinone.[3] This
guide consolidates quantitative data on its interaction with monoamine transporters and details
the protocols for key in-vitro assays.

Chemical Structure and Properties

4-Bromomethcathinone is a research chemical of the phenethylamine, amphetamine, and
cathinone chemical classes.[1] The addition of a bromine atom at the fourth position of the
phenyl ring distinguishes it from methcathinone.[4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b043491?utm_src=pdf-interest
https://en.wikipedia.org/wiki/4-Bromomethcathinone
https://en.wikipedia.org/wiki/4-Bromomethcathinone
https://www.benchchem.com/pdf/A_Comparative_Pharmacological_Analysis_of_4_Bromomethcathinone_4_BMC_and_Other_Synthetic_Cathinones.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Stimulant_Properties_of_4_Bromomethcathinone_4_BMC_and_Methcathinone.pdf
https://en.wikipedia.org/wiki/4-Bromomethcathinone
https://www.benchchem.com/pdf/Pharmacological_Profile_of_4_Bromomethcathinone_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data

1-(4-bromophenyl)-2-(methylamino)propan-1-
IUPAC Name ( phenyl)-2-( y prop

one[1]
Synonyms 4-BMC, Brephedrone[1]
Molecular Formula C10H12BrNO[1]
Molar Mass 242.116 g-mol—1[1]
Chemical Structure SMILES: CC(C(=0)C1=CC=C(C=C1)Br)NC[1]

InChl: 1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-
9(11)6-4-8/h3-7,12H,1-2H3[1]

Pharmacological Profile
Mechanism of Action

The primary mechanism of action for 4-Bromomethcathinone is its interaction with presynaptic
monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter
(NET), and the dopamine transporter (DAT).[4][5] It functions through a dual mechanism:

e Substrate-Mediated Release (Amphetamine-like): 4-BMC acts as a substrate for these
transporters. It is taken up into the presynaptic neuron, which triggers a reversal of the
transporter's normal function, leading to the non-vesicular release (efflux) of
neurotransmitters from the cytoplasm into the synaptic cleft.[2][5]

o Reuptake Inhibition (Cocaine-like): 4-BMC can also bind to the transporters and block the
reuptake of serotonin, norepinephrine, and dopamine from the synapse, thereby increasing
their extracellular concentrations.[1][2]

The para-halogen substitution in 4-BMC results in a preferential interaction with the serotonin
transporter.[2]
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Mechanism of 4-Bromomethcathinone at a monoamine synapse.
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Quantitative Pharmacological Data

The interaction of 4-BMC with human monoamine transporters has been quantified through in-
vitro assays. The following tables summarize key findings.

Table 1: Monoamine Transporter Binding Affinities (Ki, uM)[2]

Compound hDAT Ki (pM) hSERT Ki (M) hNET Ki (pM)
4-
Bromomethcathinone 2.75 0.442 1.59
(4-BMC)
Methcathinone
1.59 4.14 0.551
(Parent)
Mephedrone (4-MMC)  1.33 0.442 0.289
MDMA (Comparator) 2.16 1.01 0.505
Cocaine (Comparator) 0.266 0.306 0.402

Data derived from
radioligand binding
assays using [*?3I]RTI-
55 and HEK293 cells
expressing human

transporters.

Table 2: Monoamine Transporter Uptake Inhibition (ICso, NM)[5]

Transporter ICs0 (NM) Experimental System
SERT 430 HEK 293 cells
NET 453 HEK 293 cells
DAT >10,000 HEK 293 cells

Neurotoxicity and Cytotoxicity
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Like other cathinones, 4-BMC is suggested to possess neurotoxic and cytotoxic properties.[1]
Halogenated cathinones are of particular concern, and while it is not definitively established if
they share the selective serotonergic neurotoxicity of their amphetamine counterparts, caution
is warranted.[6] The cytotoxic mechanisms of synthetic cathinones are thought to involve the
induction of oxidative stress, mitochondrial impairment, and neuroinflammatory responses.[7]

Experimental Protocols

The following protocols are generalized methodologies for the in-vitro characterization of 4-
Bromomethcathinone and other synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for the human dopamine (hDAT),
serotonin (hSERT), and norepinephrine (hNET) transporters.[8]

Methodology:
e Cell Culture and Membrane Preparation:

o Culture Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hSERT,
or hNET.

o Harvest cells and prepare cell membranes through homogenization and centrifugation.
e Binding Reaction:
o Incubate the prepared cell membranes with:
» A specific radioligand (e.g., [*2°I]RTI-55).
» The test compound (4-BMC) across a range of concentrations.
» A buffer solution.

o Non-specific binding is determined in the presence of a high concentration of a known
inhibitor (e.g., cocaine).
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e Separation and Quantification:
o Separate bound from free radioligand via rapid filtration through glass fiber filters.
o Wash the filters to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a gamma counter.
o Data Analysis:
o Calculate the specific binding by subtracting non-specific binding from total binding.

o Determine the concentration of the test compound that inhibits 50% of the specific
radioligand binding (ICso).

o Calculate the inhibitor constant (Ki) from the ICso value using the Cheng-Prusoff equation.
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Experimental workflow for a radioligand binding assay.
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Neurotransmitter Uptake Inhibition Assay

This assay measures the potency (ICso) of a compound to inhibit the uptake of radiolabeled

neurotransmitters into cells expressing the corresponding transporters.[5]

Methodology:

Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates
and allow them to adhere.

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test
compound (4-BMC) or a vehicle control.

Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or
[3H]norepinephrine) to each well.

Incubation: Incubate the plate at a controlled temperature for a specific duration (e.g., 10-20
minutes).

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using
a scintillation counter.

Data Analysis: Plot the percentage of specific uptake against the test compound
concentration and fit the data to determine the ICso value.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol assesses the cytotoxicity of a compound on a relevant cell line, such as the

human neuroblastoma cell line SH-SY5Y.[8]

Methodology:

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to attach for 24 hours.

Compound Treatment: Expose the cells to various concentrations of the test compound (4-
BMC) for a specified duration (e.g., 24-72 hours).
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e MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will
reduce the yellow MTT to a purple formazan.

o Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance of the solution in each well using a
microplate reader at a specific wavelength (e.g., 570 nm).

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Determine the concentration of the compound that reduces cell viability by 50% (ICso).

Synthesis Overview

The synthesis of ring-substituted cathinones like 4-BMC typically follows a two-step process.[9]

o a-Bromination of the Precursor Ketone: The corresponding propiophenone precursor (in this
case, 4-bromopropiophenone) is reacted with a brominating agent, such as elemental
bromine, to form the a-bromoketone intermediate (2,4'-dibromopropiophenone).

e Amination: The a-bromoketone intermediate is then reacted with methylamine. This step
promotes the nucleophilic substitution of the bromine atom to yield the free base of 4-
bromomethcathinone. The free base is often converted to a more stable salt, such as the
hydrochloride salt, for storage and handling.[9]

Conclusion

4-Bromomethcathinone (4-BMC) is a synthetic cathinone with a distinct pharmacological profile
driven by its potent interaction with the serotonin transporter, a consequence of its 4-bromo
substitution. It acts as both a releasing agent and a reuptake inhibitor for monoamine
neurotransmitters. The provided quantitative data and experimental protocols offer a
foundational resource for researchers in pharmacology, toxicology, and drug development for
the study of 4-BMC and related novel psychoactive substances. Further investigation into its in-
vivo effects, metabolic pathways, and long-term neurotoxicity is essential for a complete
understanding of its properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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